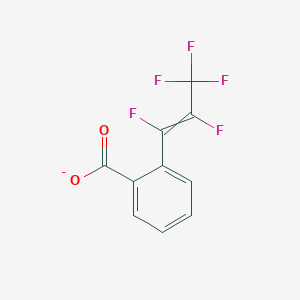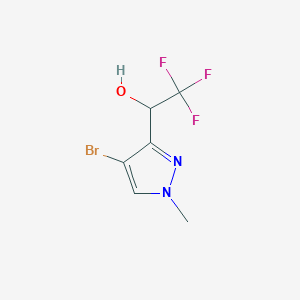
1-(4-bromo-1-methyl-1H-pyrazol-3-yl)-2,2,2-trifluoroethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-bromo-1-methyl-1H-pyrazol-3-yl)-2,2,2-trifluoroethanol is a chemical compound that features a pyrazole ring substituted with a bromine atom and a methyl group, along with a trifluoroethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-bromo-1-methyl-1H-pyrazol-3-yl)-2,2,2-trifluoroethanol typically involves the bromination of 1-methyl-1H-pyrazole followed by the introduction of the trifluoroethanol group. The reaction conditions often require the use of bromine or a brominating agent in the presence of a suitable solvent and catalyst. The reaction is usually carried out under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes followed by purification steps such as recrystallization or chromatography. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(4-bromo-1-methyl-1H-pyrazol-3-yl)-2,2,2-trifluoroethanol can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride are used under controlled conditions.
Coupling Reactions: Catalysts such as palladium or copper are often employed in the presence of ligands and bases.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted pyrazole derivatives, while coupling reactions can produce biaryl compounds or other complex structures.
Scientific Research Applications
1-(4-bromo-1-methyl-1H-pyrazol-3-yl)-2,2,2-trifluoroethanol has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme inhibition and as a probe for biological assays.
Industry: The compound can be utilized in the development of new materials and as an intermediate in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(4-bromo-1-methyl-1H-pyrazol-3-yl)-2,2,2-trifluoroethanol involves its interaction with specific molecular targets and pathways. The bromine and trifluoroethanol groups can influence the compound’s reactivity and binding affinity to enzymes or receptors. The pyrazole ring can participate in hydrogen bonding and π-π interactions, which can modulate the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
1-methyl-4-bromopyrazole: Similar structure but lacks the trifluoroethanol group.
4-bromo-1H-pyrazole: Similar structure but lacks the methyl and trifluoroethanol groups.
1-(4-bromo-1H-pyrazol-3-yl)-2,2,2-trifluoroethanol: Similar structure but lacks the methyl group.
Uniqueness
1-(4-bromo-1-methyl-1H-pyrazol-3-yl)-2,2,2-trifluoroethanol is unique due to the presence of both the bromine and trifluoroethanol groups, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups makes it a versatile compound for various applications in scientific research.
Properties
Molecular Formula |
C6H6BrF3N2O |
|---|---|
Molecular Weight |
259.02 g/mol |
IUPAC Name |
1-(4-bromo-1-methylpyrazol-3-yl)-2,2,2-trifluoroethanol |
InChI |
InChI=1S/C6H6BrF3N2O/c1-12-2-3(7)4(11-12)5(13)6(8,9)10/h2,5,13H,1H3 |
InChI Key |
WRAAQYKAXNXDEW-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C(=N1)C(C(F)(F)F)O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(1,5-dimethyl-1H-pyrazol-4-yl)methyl][2-(3-methoxyphenyl)ethyl]amine](/img/structure/B15051107.png)
![(3aR,5S,7aR)-1-[(tert-butoxy)carbonyl]-octahydropyrano[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B15051112.png)
![1-ethyl-N-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine](/img/structure/B15051120.png)
![[(2,5-difluorophenyl)methyl][(1-propyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B15051125.png)

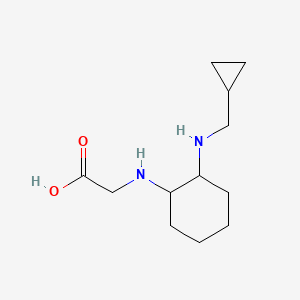

![{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}({[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B15051159.png)
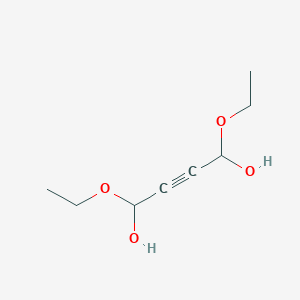
![1-ethyl-4-methyl-N-{[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-3-amine](/img/structure/B15051169.png)
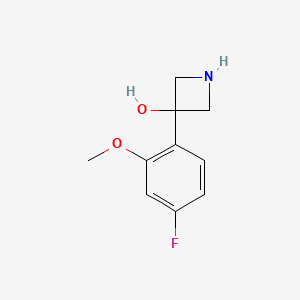
![(6S,7S,7aS)-7-ethyl-6-fluoro-3,3-dimethyl-hexahydropyrrolo[1,2-c][1,3]oxazol-5-one](/img/structure/B15051190.png)
